molecular formula C19H15AsO B14664488 10-(4-Methylphenyl)-10H-phenoxarsinine CAS No. 51440-03-0

10-(4-Methylphenyl)-10H-phenoxarsinine

Cat. No.: B14664488
CAS No.: 51440-03-0
M. Wt: 334.2 g/mol
InChI Key: HNSRQCOFUQGUGO-UHFFFAOYSA-N
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Description

10-(4-Methylphenyl)-10H-phenoxarsinine is an organoarsenic compound featuring a phenoxarsine core (a tricyclic system with an oxygen and arsenic atom in the central ring) substituted at the 10-position with a 4-methylphenyl group. The molecular formula is inferred as C₁₈H₁₅AsO, derived by replacing the chlorine atom in 10-chlorophenoxarsine (C₁₂H₈AsClO, ) with a 4-methylphenyl moiety.

The compound’s synthesis likely involves cross-coupling reactions, analogous to the Sonogashira coupling used for 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (). However, direct synthetic data for this compound is absent in the provided evidence.

Properties

CAS No.

51440-03-0

Molecular Formula

C19H15AsO

Molecular Weight

334.2 g/mol

IUPAC Name

10-(4-methylphenyl)phenoxarsinine

InChI

InChI=1S/C19H15AsO/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3

InChI Key

HNSRQCOFUQGUGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methylphenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-arsenic bond. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 10-(4-Methylphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted phenoxarsinine derivatives .

Scientific Research Applications

10-(4-Methylphenyl)-10H-phenoxarsinine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-Methylphenyl)-10H-phenoxarsinine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Table 1: Molecular and Structural Comparison
Compound Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Features
10-(4-Methylphenyl)-10H-phenoxarsinine Phenoxarsine (As) 4-Methylphenyl C₁₈H₁₅AsO ~334.2 Electron-donating methyl group; arsenic enhances electrophilicity
10-Chlorophenoxarsine Phenoxarsine (As) Chlorine C₁₂H₈AsClO 294.56 Electron-withdrawing Cl; higher toxicity
10-(4-Bromophenyl)-10H-phenoxazine Phenoxazine (N) 4-Bromophenyl C₁₈H₁₂BrNO 362.2 Nitrogen core; bromine increases molecular weight/polarity
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Phenothiazine (S) 4-Nitrophenyl ethynyl C₂₀H₁₂N₂O₂S 344.39 Sulfur core; nitro group enhances electronic delocalization

Key Observations :

  • Core Heteroatom: Arsenic in phenoxarsine increases electrophilicity and toxicity compared to nitrogen (phenoxazine) or sulfur (phenothiazine) .

Crystallographic and Packing Behavior

Table 2: Crystallographic Data Comparison
Compound Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions Reference
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine P-1 a=7.9767, b=10.9517, c=16.6753; α=80.52°, β=87.05°, γ=89.21° C–H⋯N, C–H⋯Cl, π–π stacking
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine P1 a=8.1891, b=8.2417, c=12.813; α=81.63°, β=81.39°, γ=66.65° C–H⋯O, π–π interactions

Key Observations :

  • Both compounds exhibit triclinic crystal systems (P-1 or P1), but the phenothiazine derivative has a smaller unit cell volume (781.4 ų vs. 1,456 ų in ) due to its ethynyl linker and nitro group .
  • Weak interactions (C–H⋯X, π–π) dominate packing, suggesting similar behavior in this compound, though arsenic may introduce additional van der Waals interactions .

Pharmacological and Toxicological Profiles

  • Toxicity: Arsenic-containing compounds like 10-chlorophenoxarsine are associated with high toxicity ().

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